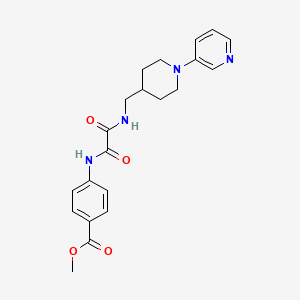

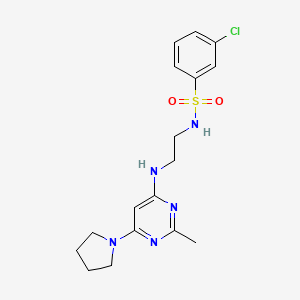

![molecular formula C17H14N4O5S2 B2416368 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 887199-62-4](/img/structure/B2416368.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide, also known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. BCL-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, and are frequently overexpressed in cancer cells, making them attractive targets for cancer therapy.

Aplicaciones Científicas De Investigación

Photocatalysis and Allylsilane Synthesis

The compound’s allyl group can participate in metal-free photocatalyzed reactions. For instance, it serves as a precursor for synthesizing functionalized allylsilanes through radical allylic silylation of allyl acetates and chlorides. This innovative approach eliminates the need for toxic transition-metal catalysts, making it environmentally benign .

Drug Discovery and Pharmaceuticals

The compound’s unique structure, combining a benzothiazole ring with a nitrobenzamide moiety, offers potential in drug discovery. Researchers explore its interactions with biological targets, aiming to develop novel pharmaceuticals. Its stability and low toxicity enhance its appeal for medicinal chemistry .

Electrochemical Synthesis of Allyl Sulfones

By sulfonating allyl trifluoroborates, this compound enables the electrochemical synthesis of allyl sulfones. The process involves radical addition to the alkene followed by elimination of the trifluoroborate moiety. Substituted allyl sulfones find applications in organic synthesis and materials science .

Indole Derivatives and Biological Activity

Indole derivatives play a crucial role in drug design. While not directly related to the compound, understanding the broader context of indole derivatives sheds light on potential applications. For instance, indole-3-acetic acid, derived from tryptophan, acts as a plant hormone. Similarly, diverse indole derivatives exhibit pharmacological activities .

Insensitive High Explosives (IHEs)

Although not directly explored for this compound, its nitro group suggests potential applications in explosives. Nitro-substituted compounds, such as 3-nitro-1,2,4-triazole-5-one (NTO), are widely used in insensitive munitions (IMs). Theoretical investigations could explore its properties in this context .

Dearomatization Strategies

The electrophilic reactivity of 3-nitroindoles has been harnessed in dearomatization processes. These compounds serve as model substrates for generating diversely substituted indoles. Researchers investigate their value in C2-C3 functionalizations, expanding the scope of heteroaromatic transformations .

Propiedades

IUPAC Name |

3-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5S2/c1-2-8-20-14-7-6-13(28(18,25)26)10-15(14)27-17(20)19-16(22)11-4-3-5-12(9-11)21(23)24/h2-7,9-10H,1,8H2,(H2,18,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWWFWVKQYXFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

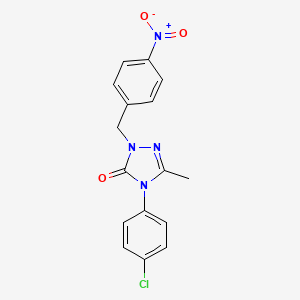

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2416285.png)

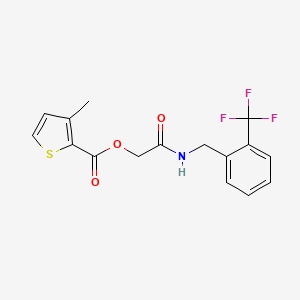

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)

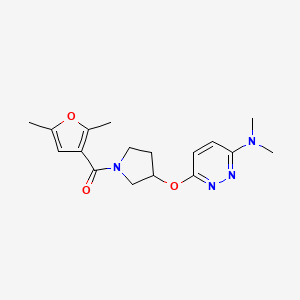

methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

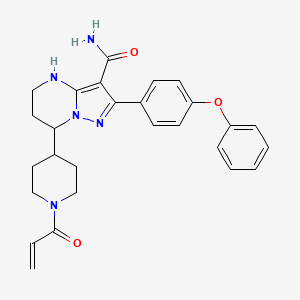

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)

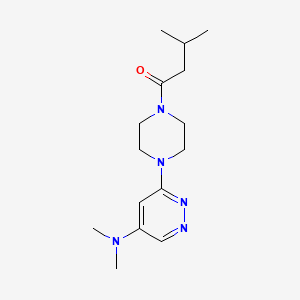

![3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2416298.png)

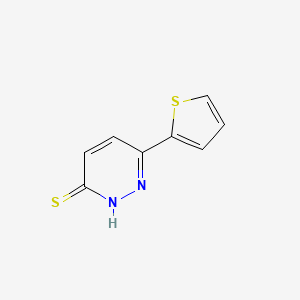

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B2416299.png)